molecular formula C5H5BrN2O2S B2744898 3-Bromopyridine-2-sulfonamide CAS No. 65938-87-6

3-Bromopyridine-2-sulfonamide

Cat. No.: B2744898
CAS No.: 65938-87-6
M. Wt: 237.07
InChI Key: HCPXEMUMOUORFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridine-2-sulfonamide is an organic compound with the molecular formula C5H5BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the third position and a sulfonamide group at the second position

Mechanism of Action

Target of Action

3-Bromopyridine-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are the building blocks of DNA. This disruption prevents the bacteria from replicating, thereby halting the spread of the infection .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts the production of nucleotides and halts DNA replication. This action effectively stops the spread of the bacterial infection .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs can affect the compound’s efficacy and stability through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 3-bromopyridine with sulfonamide under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide reactions, optimized for yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Bromopyridine-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Bromopyridine: A closely related compound with similar reactivity but lacking the sulfonamide group.

    2-Bromopyridine: Another isomer with the bromine atom at a different position, leading to different chemical properties.

    Pyridine-2-sulfonamide: Similar to 3-Bromopyridine-2-sulfonamide but without the bromine atom.

Properties

IUPAC Name

3-bromopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPXEMUMOUORFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.